molecular formula C16H12Cl2N2O2 B3180686 Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate CAS No. 252025-50-6

Methyl 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylate

Cat. No. B3180686
Key on ui cas rn: 252025-50-6
M. Wt: 335.2 g/mol
InChI Key: VKSFVPAVNHZRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362031B2

Procedure details

Next, a mixture of methyl indazole-3-carboxylate (2.05 g, 11.4 mmol), 2,4-dichlorobenzyl chloride (3.35 mL, 12.54 mml), and K2CO3 (7.0 g, 50 mmol) in acetone (22 mL) was refluxed overnight at a temperature of 70° C. The reaction mixture was cooled to room temperature, filtered, and the residue was washed with acetone. The combined filtrate was concentrated under vacuum (rotovapor). The solid thus obtained was dissolved in CH2Cl2 and filtered to remove any undissolved solid. The solution was then concentrated, diluted with hexane and left in the refrigerator overnight. The precipitated solid was then filtered, washed with a mixture of hexane/ethyl acetate (9:1) to yield the pure product as a white solid. Yield=3.5 g (89%); m.p.=144°-146° C.; 1H NMR (400 MHz, CDCl3) δ 8.31 (d, J=8.8 Hz, 1H), 7.39-7.47 (m, 4H), 7.12 (d, J=8.8 Hz, 1H), 6.71 (d, J=8.8 Hz, 1H), 5.81 (s, 2H), 4.11 (s, 3H).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([O:12][CH3:13])=[O:11])=[N:2]1.[Cl:14][C:15]1[CH:22]=[C:21]([Cl:23])[CH:20]=[CH:19][C:16]=1[CH2:17]Cl.C([O-])([O-])=O.[K+].[K+]>CC(C)=O.C(Cl)Cl>[CH3:13][O:12][C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]([CH2:17][C:16]2[CH:19]=[CH:20][C:21]([Cl:23])=[CH:22][C:15]=2[Cl:14])[N:2]=1)=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)C(=O)OC
Name
Quantity
3.35 mL
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Name
Quantity
7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
22 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under vacuum (rotovapor)
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any undissolved solid
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
ADDITION
Type
ADDITION
Details
diluted with hexane
FILTRATION
Type
FILTRATION
Details
The precipitated solid was then filtered
WASH
Type
WASH
Details
washed with a mixture of hexane/ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=NN(C2=CC=CC=C12)CC1=C(C=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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